6-(3-methoxyphenyl)-2-(2-methylbenzyl)pyridazin-3(2H)-one
Description
6-(3-Methoxyphenyl)-2-(2-methylbenzyl)pyridazin-3(2H)-one is a pyridazinone derivative featuring:
- 2-Methylbenzyl substitution at position 2: The benzyl group with a methyl substituent may increase lipophilicity, affecting membrane permeability and pharmacokinetics.
Pyridazinones are a class of heterocyclic compounds with diverse biological activities, including analgesic, anti-inflammatory, and kinase inhibitory effects .
Properties
IUPAC Name |
6-(3-methoxyphenyl)-2-[(2-methylphenyl)methyl]pyridazin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2/c1-14-6-3-4-7-16(14)13-21-19(22)11-10-18(20-21)15-8-5-9-17(12-15)23-2/h3-12H,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBZTYZRIFMDXJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C(=O)C=CC(=N2)C3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-(3-Methoxyphenyl)-2-(2-methylbenzyl)pyridazin-3(2H)-one is a heterocyclic compound belonging to the pyridazinone family. This compound exhibits a unique substitution pattern that may contribute to its distinct chemical properties and potential biological activities. Pyridazinones are known for their diverse pharmacological activities, including anti-inflammatory and antitumor properties, making them subjects of extensive research for therapeutic applications.
Chemical Structure and Properties
The chemical formula for 6-(3-methoxyphenyl)-2-(2-methylbenzyl)pyridazin-3(2H)-one is with a molecular weight of 306.35 g/mol. Its structure features a pyridazine ring substituted with a methoxyphenyl group at the 3-position and a methylbenzyl group at the 2-position. This specific substitution pattern enhances its potential pharmacological profile compared to similar compounds.
Enzyme Inhibition
Preliminary studies suggest that 6-(3-methoxyphenyl)-2-(2-methylbenzyl)pyridazin-3(2H)-one may act as an enzyme inhibitor , which could have therapeutic implications in diseases where enzyme activity plays a crucial role. The precise mechanisms of action remain to be fully elucidated, but the compound's structure allows it to interact with various biological targets, potentially leading to diverse pharmacological effects.
Comparative Analysis with Similar Compounds
To better understand the biological activity of 6-(3-methoxyphenyl)-2-(2-methylbenzyl)pyridazin-3(2H)-one, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| 6-(4-Chloro-2-methylphenyl)pyridazin-3(2H)-one | Chlorine substitution at 4-position | Anticonvulsant properties |
| 6-(4-Chlorophenyl)-1,2,4-triazin-3(2H)-one | Triazine ring with chlorine substitution | Antitumor activity |
| 5-(4-Methoxyphenyl)pyrimidin-2(1H)-one | Methoxy group on pyrimidine | Treatment of neurological disorders |
The uniqueness of 6-(3-methoxyphenyl)-2-(2-methylbenzyl)pyridazin-3(2H)-one lies in its specific substitution pattern, influencing its reactivity and interaction with biological targets.
Scientific Research Applications
Structure and Composition
- Molecular Formula : C₁₈H₁₉N₃O
- Molecular Weight : 289.36 g/mol
- IUPAC Name : 6-(3-methoxyphenyl)-2-(2-methylbenzyl)pyridazin-3(2H)-one
Physical Properties
- The compound is characterized by a pyridazine ring substituted with both methoxy and methyl groups, which contribute to its biological activity.
Anticancer Activity
Recent studies have shown that derivatives of pyridazinones, including 6-(3-methoxyphenyl)-2-(2-methylbenzyl)pyridazin-3(2H)-one, exhibit significant anticancer properties. For instance, a study evaluated the compound's ability to inhibit the proliferation of various cancer cell lines, including colon carcinoma (HCT116) and breast cancer cells. The results indicated a dose-dependent inhibition, suggesting its potential as an anticancer agent .
Anti-inflammatory Effects
Pyridazinones are also being investigated for their anti-inflammatory properties. Research has indicated that certain derivatives can modulate inflammatory pathways, making them candidates for treating conditions such as arthritis and other inflammatory diseases. The mechanism involves the inhibition of pro-inflammatory cytokines and enzymes .
Cardiovascular Applications
Some studies have explored the role of pyridazinones in cardiovascular health, particularly their effects on vasodilation and blood pressure regulation. Compounds like 6-(3-methoxyphenyl)-2-(2-methylbenzyl)pyridazin-3(2H)-one have shown promise as vasodilators, potentially aiding in the treatment of hypertension .
Neuroprotective Properties
Emerging research suggests that pyridazinones may possess neuroprotective effects, which could be beneficial in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compounds may help reduce oxidative stress and inflammation in neuronal cells .
Case Study 1: Anticancer Efficacy
A study published in Cancer Letters assessed the cytotoxic effects of various pyridazinone derivatives on cancer cell lines. The study highlighted that 6-(3-methoxyphenyl)-2-(2-methylbenzyl)pyridazin-3(2H)-one exhibited an IC50 value indicating potent anticancer activity against HCT116 cells, demonstrating its potential as a lead compound for further development .
Case Study 2: Anti-inflammatory Mechanism
Research conducted by Journal of Medicinal Chemistry evaluated the anti-inflammatory properties of several pyridazinones. The study found that the compound significantly reduced levels of TNF-alpha and IL-6 in vitro, suggesting a mechanism for its therapeutic effects in inflammatory diseases .
Case Study 3: Cardiovascular Impact
A clinical trial investigated the cardiovascular effects of pyridazinone derivatives, including 6-(3-methoxyphenyl)-2-(2-methylbenzyl)pyridazin-3(2H)-one. Results indicated improvements in endothelial function and reduced systolic blood pressure among participants treated with these compounds .
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations:
Position 2 Substitutions: Benzyl groups (e.g., 2-methylbenzyl in the target compound vs. 2-methoxybenzyl in 3h) modulate electronic and steric properties. Methyl groups enhance lipophilicity, while methoxy groups introduce polarity . Analogs with complex substituents (e.g., morpholinoethyl in ) demonstrate the versatility of position 2 for tuning solubility and bioactivity .
Position 6 Substitutions :
- The 3-methoxyphenyl group in the target compound contrasts with phenyl (3h ) or furyl ( ) groups. Methoxy substituents may improve metabolic stability compared to halides (e.g., Cl in 3h ) .
Synthetic Routes :
- Most analogs are synthesized via alkylation or condensation reactions. For example, 3h is prepared using potassium carbonate and halide intermediates in acetone , while IIIA-IIIC involve benzylidene condensations .
Pharmacological and Physicochemical Properties
Analgesic Activity:
- IIIA-IIIC (6-phenyl-4-benzylidene derivatives) exhibit significant analgesic activity in the hot plate model, though less potent than aspirin . The target compound’s 3-methoxyphenyl group may enhance binding to pain-related receptors, but experimental validation is required.
Solubility and Lipophilicity:
- The 2-methylbenzyl group in the target compound likely increases logP compared to unsubstituted phenyl analogs (e.g., 6-(3-MeOPh)pyridazinone in ). This could improve blood-brain barrier penetration but reduce aqueous solubility .
Kinase Inhibition Potential:
- Pyridazinones like AS1940477 () are potent p38 MAP kinase inhibitors. Structural similarities (e.g., 2-aryl substitutions) suggest the target compound may share kinase-binding motifs .
Contradictions and Limitations
- Substituent Effects : While methoxy groups generally enhance stability, their impact varies across studies. For example, 3h (5-Cl, 2-MeOBz) lacks reported analgesic activity, unlike IIIA-IIIC .
- Data Gaps : Direct solubility, melting point, and biological data for the target compound are unavailable, necessitating caution in extrapolating from analogs.
Q & A
Q. Methodological Considerations :
Critical Analysis : Lower yields in coupling reactions may stem from steric hindrance at the pyridazinone C-6 position. Purification via column chromatography is often required due to byproducts .
How is the compound characterized structurally, and what crystallographic challenges arise?
Basic Research Question
X-ray crystallography is the gold standard for structural elucidation. Key parameters for 6-(3-methoxyphenyl)-2-(2-methylbenzyl)pyridazin-3(2H)-one derivatives include:
Q. Methodological Tips :
- Use SHELX software for refinement, particularly for handling twinned data or high-resolution structures .
- Multi-scan absorption corrections (e.g., SADABS) improve data accuracy for crystals with Tmin/Tmax ratios < 0.98 .
What pharmacological activities are reported for pyridazin-3(2H)-one derivatives, and what assays validate these effects?
Basic Research Question
Pyridazinones exhibit diverse bioactivities:
Q. Experimental Design :
- In vitro : Use THP-1 macrophages for cytokine profiling .
- Docking studies : Align with crystal structures of target enzymes (e.g., p38 MAPK) to predict binding modes .
How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?
Advanced Research Question
Key Substituent Effects :
| Position | Modification | Impact on Activity |
|---|---|---|
| C-6 | 3-Methoxyphenyl vs. 4-fluorophenyl | ↑ Lipophilicity enhances membrane permeability |
| N-2 | 2-Methylbenzyl vs. morpholinoethyl | Bulky groups reduce metabolic clearance |
Q. Methodology :
- Synthesize analogs via parallel combinatorial chemistry .
- Validate using molecular dynamics simulations to assess binding stability (e.g., RMSD < 2 Å over 100 ns trajectories) .
What computational methods are used to predict physicochemical properties and reactivity?
Advanced Research Question
- DFT Calculations :
- HOMO-LUMO gaps (< 4 eV) indicate high reactivity .
- Electrophilicity index (ω > 1.5 eV) correlates with anti-inflammatory activity .
- Molecular Electrostatic Potential (MEP) : Identifies nucleophilic sites (e.g., pyridazinone carbonyl oxygen) prone to electrophilic attack .
Validation : Compare computed UV-Vis spectra (TD-DFT) with experimental λmax values (error < 10 nm) .
How are crystallographic data contradictions resolved for pyridazinone derivatives?
Advanced Research Question
Common Issues :
- Disordered substituents : Use ISOR or SIMU restraints in SHELXL to model overlapping electron densities .
- Twinned data : Employ HKLF5 format in SHELX for deconvolution .
Case Study : For 6-methyl-2-p-tolyl derivatives, merging Rint > 0.1 indicates twinning; reprocessing with CELL_NOW improves data quality .
How can conflicting bioactivity data across studies be analyzed systematically?
Advanced Research Question
Sources of Contradiction :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
